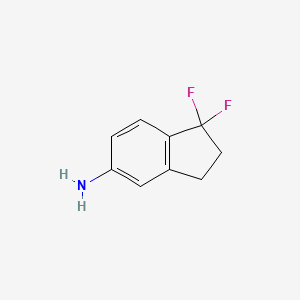1,1-Difluoro-2,3-dihydro-1H-inden-5-amine
CAS No.:
Cat. No.: VC15742293
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9F2N |
|---|---|
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | 1,1-difluoro-2,3-dihydroinden-5-amine |
| Standard InChI | InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2 |
| Standard InChI Key | ROUOKQCEZGQIIF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C1C=C(C=C2)N)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a bicyclic system where a five-membered dihydroindene ring is fused to a benzene-like aromatic ring. Fluorine atoms occupy the 1-position of the saturated ring, while the amine group is located at the 5-position of the aromatic moiety . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,1-difluoro-2,3-dihydroinden-5-amine | |
| Canonical SMILES | C1CC(C2=C1C=C(C=C2)N)(F)F | |
| InChI Key | ROUOKQCEZGQIIF-UHFFFAOYSA-N | |
| XLogP3 | 2.1 |
The fluorine atoms induce electronegativity effects that influence electron distribution, potentially enhancing metabolic stability and binding affinity in biological systems .
Stereochemical Considerations
While most commercial sources provide the racemic mixture, enantiomerically pure forms such as (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine (CAS 916214-29-4) have been synthesized for targeted pharmacological studies . Chirality at the 1-position may critically affect interactions with asymmetric binding pockets in enzymes .
Synthesis and Optimization
Reaction Optimization
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve fluorination efficiency by stabilizing transition states.
-
Catalysts: Palladium-based catalysts enhance amination selectivity, reducing byproducts.
-
Temperature: Reactions typically proceed at 80–120°C, balancing kinetics and thermal decomposition risks .
Analytical Characterization
Spectroscopic Methods
-
NMR: -NMR reveals coupling patterns between fluorine and adjacent protons (e.g., ) .
-
Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 170.08, consistent with the molecular formula .
Industrial and Regulatory Status
Regulatory Compliance
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume